2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide
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Overview
Description
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the thiophene ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide typically involves the reaction of 2,5-dichlorothiophene with difluoroacetic acid or its derivatives. One common method includes the following steps:
Starting Material Preparation: 2,5-Dichlorothiophene is prepared through the chlorination of thiophene.
Acylation Reaction: The 2,5-dichlorothiophene undergoes an acylation reaction with difluoroacetic anhydride or difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amidation: The resulting difluoroacetylated product is then reacted with ammonia or an amine to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of thiophene to produce 2,5-dichlorothiophene.
Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure efficient mixing and reaction control.
Automated Amidation: Automated systems are employed for the amidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the acetamide group to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Thiophene derivatives with different substituents.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dechlorinated thiophene or amine derivatives.
Scientific Research Applications
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorothiophen-3-yl)acetamide: Similar structure but lacks the difluoro group.
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoropropionamide: Similar structure with a propionamide group instead of an acetamide group.
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluorobutanamide: Similar structure with a butanamide group.
Uniqueness
2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2NOS/c7-3-1-2(4(8)13-3)6(9,10)5(11)12/h1H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLPSCSZRIZQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(C(=O)N)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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